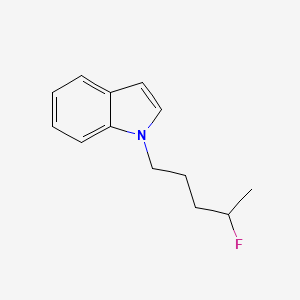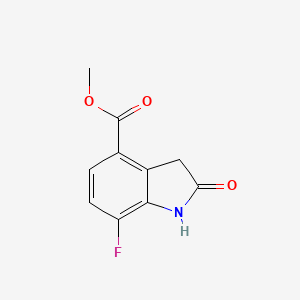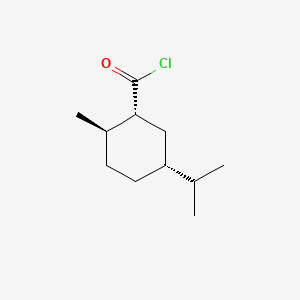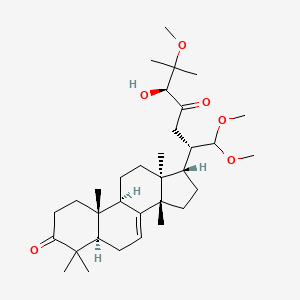
Aphagranin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aphagranin A is a protocitric acid compound isolated from the natural plant Aphanamixis grandifolia . It belongs to the family of protolimonoids and has a molecular formula of C33H54O6 with a molecular weight of 546.78 g/mol . This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aphagranin A is primarily isolated from the stem barks of Aphanamixis grandifolia . The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolation process typically includes steps like solvent extraction, filtration, and purification using chromatographic techniques.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are required to establish efficient and cost-effective industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Aphagranin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups.
Scientific Research Applications
Aphagranin A has a wide range of scientific research applications, including but not limited to:
Chemistry: this compound is used as a reference compound in the study of protolimonoids and their chemical properties.
Industry: this compound’s unique chemical structure makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Aphagranin A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interferes with key signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include Aphagranin B, Aphagranin C, Aphagranin D, Aphagranin E, Aphagranin F, and Aphagranin G . These compounds share a similar chemical structure but differ in their specific functional groups and biological activities. Aphagranin A is unique due to its potent antiproliferative activity against a wide range of cancer cell lines, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(2S,5S)-5-hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O6/c1-29(2)25-12-11-23-22(31(25,5)16-15-26(29)35)14-18-32(6)21(13-17-33(23,32)7)20(28(37-8)38-9)19-24(34)27(36)30(3,4)39-10/h11,20-22,25,27-28,36H,12-19H2,1-10H3/t20-,21-,22-,25-,27+,31+,32-,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCYWZPQVMRZHS-FHUISOBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C(CC(=O)C(C(C)(C)OC)O)C(OC)OC)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4[C@H](CC(=O)[C@H](C(C)(C)OC)O)C(OC)OC)C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Aphagranin A and what other compounds were discovered alongside it?
A1: this compound was first isolated from the stem bark of the Aphanamixis grandifolia plant. [] This discovery was part of a larger investigation into the cytotoxic triterpenoid constituents of two plants from the Meliaceae family. Along with this compound, researchers identified nineteen other new tirucallane-type triterpenoids (Aphagranins B-T), as well as ten known triterpenoids. []
Q2: The research paper mentions that this compound belongs to a unique class of compounds. What makes its structure particularly interesting?
A2: While this compound shares a structural family resemblance with other tirucallane-type triterpenoids, one specific compound discovered in the same study stands out. Aphagranin S (compound 19) is the first protolimonoid ever identified that contains a pyrrole ring within its structure. [] This discovery highlights the structural diversity within this class of compounds and opens up new avenues for exploring their biological activity and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
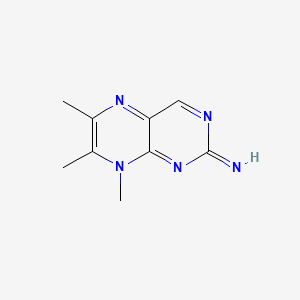
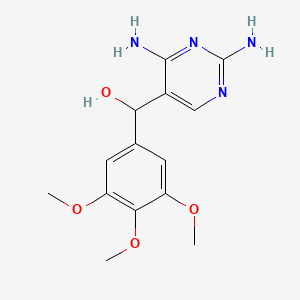

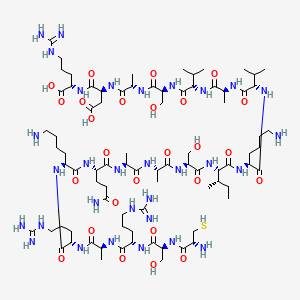
![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)
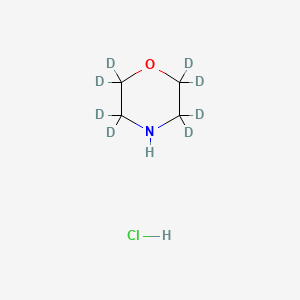
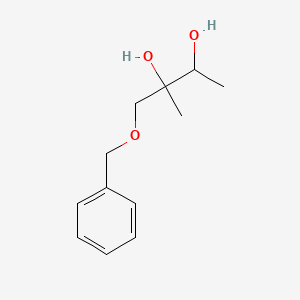
![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)
